molecular formula C9H7FO2 B137598 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one CAS No. 136191-16-7

4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one

Cat. No. B137598
M. Wt: 166.15 g/mol
InChI Key: SCUZCYGMCGKOPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated compounds is a topic of interest due to their potential biological activities. For instance, the synthesis of 1-(4-fluorophenyl)-4-[3-(2-,3- and 4-alkyloxyphenylcarbamoyloxy)-2-hydroxypropyl] piperaziniumchlorides is described, which involves the introduction of a fluorine atom into the aromatic ring . Similarly, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an intermediate for anticancer drugs, is achieved through substitution and hydrolysis reactions . These methods could potentially be adapted for the synthesis of "4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one."

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial for understanding their reactivity and interaction with biological targets. The optimized molecular structure and vibrational frequencies of related compounds have been investigated using experimental techniques and theoretical calculations, such as FT-IR, NBO, and HOMO-LUMO analyses . These studies reveal the stability of the molecules and the charge transfer within them, which are important for predicting the reactivity of "4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one."

Chemical Reactions Analysis

The reactivity of fluorinated compounds is influenced by the presence of the fluorine atom, which can affect the electron distribution within the molecule. For example, the negative charge on the carbonyl group makes it a reactive site in the molecule . The intermolecular hydrogen bonds formed in the crystal structures of these compounds also play a significant role in stabilizing their structures and could influence their reactivity in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often unique due to the presence of fluorine. The crystal structure of a related compound, 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, shows that the molecule is essentially planar with specific intermolecular interactions . These properties are important for understanding the behavior of "4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one" in different environments and could influence its solubility, stability, and overall reactivity.

Scientific Research Applications

Synthesis of Fluorinated Compounds

Research in the field of organic synthesis demonstrates the importance of fluorinated compounds due to their unique chemical properties, such as high stability and distinctive reactivity. A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, has been developed, emphasizing the relevance of fluorinated intermediates in pharmaceutical manufacturing (Qiu et al., 2009).

Fluorescent Chemosensors

Fluorinated compounds, such as 4-Methyl-2,6-diformylphenol (DFP), serve as platforms for the development of chemosensors capable of detecting various analytes, including metal ions and neutral molecules. This application is crucial for environmental monitoring, medical diagnostics, and chemical research (Roy, 2021).

Imaging Studies

In the medical field, fluorinated compounds are utilized in imaging studies to diagnose and monitor diseases. [18F]Fluoro-3,4-dihydroxyphenyl-L-alanine (FDOPA), for example, is a tracer used in positron emission tomography (PET) for studying Parkinson’s disease, showcasing the role of fluorinated compounds in enhancing diagnostic accuracy (Kumakura & Cumming, 2009).

Polymer Technology

Fluoropolymers, characterized by their high molecular weight and chemical stability, have applications in various industries, including aerospace and medical devices. Research on these polymers highlights their negligible residual monomer content and exceptional biological stability, which are advantageous for developing durable and safe materials (Henry et al., 2018).

Green Chemistry

The development of aqueous fluoroalkylation reactions is a significant step towards environmentally friendly chemical synthesis. These methods enable the efficient incorporation of fluorinated groups into target molecules, demonstrating the potential of fluorinated compounds in green chemistry applications (Song et al., 2018).

Liquid Crystal Technology

Fluorinated liquid crystals are used in display technologies due to their peculiar properties, such as optical anisotropy and low friction. The incorporation of fluorine atoms into liquid crystals allows for the tailoring of their physical properties, enhancing their performance in electronic devices (Hird, 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H332 . This indicates that the compound may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-fluoro-7-hydroxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-6-2-4-8(12)9-5(6)1-3-7(9)11/h2,4,12H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUZCYGMCGKOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C21)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570727
Record name 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one

CAS RN

136191-16-7
Record name 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Fluoro-7-hydroxy-indan-1-one is prepared in analogy to the non-fluorinated compound by the process of S. Wagatsuma et al. [Org. Prep. Proced. Int., 5(2), 1973, 65-70] in two steps: 1. esterification of 4-fluorophenol and 3-chloropropionyl chloride by refluxing both components in toluene (yield: 86.1%, b.p: 150° C./30 mm); 2. heating the ester in the presence of AlCl3 (yield: 53.9%, m.p.: 87° C.).
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Yield
86.1%

Synthesis routes and methods II

Procedure details

4-Fluorophenyl acrylate (12.0 g) was added to a mixture of aluminum chloride (33.7 g) and sodium chloride (14.8 g), and the mixture was stirred at 80° C. for 2 hours and then at 160° C. for 1 hour. After completion of the reaction, ice-water and concentrated hydrochloric acid were added, and the reaction mixture was extracted with chloroform. The extract was washed with a saturated aqueous solution of sodium chloride and dried over magnesium sulfate. The solvent was evaporated, and the resulting residue was purified by silica gel column chromatography. From the eluate of hexane-ethyl acetate (9:1), 4-fluoro-7-hydroxy-1-indanone (5.75 g) was obtained as a pale yellow powder.
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12 g
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33.7 g
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14.8 g
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ice water
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Synthesis routes and methods III

Procedure details

Compound I (219 g) is slowly added to anhydrous AlCl3 (720 g) under nitrogen and kept at room temperature while stirred. Stirring is discontinued when the mixture becomes too viscous. After heating to 120° C. for 1 h, stirring is re-started again and the temperature is further increased to 180° C. (2 hrs). After cooling and addition of excess water, the product is steam-distilled. Extraction with chloroform and evaporation gives 127 g of crude II.
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219 g
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720 g
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